molecular formula C10H17N3O2 B3283116 Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate CAS No. 76182-23-5

Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate

Cat. No.: B3283116
CAS No.: 76182-23-5
M. Wt: 211.26 g/mol
InChI Key: UTRRVAPGHIRABU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate (CAS: 76182-23-5, molecular formula: C₁₁H₁₇N₃O₂) is a substituted imidazole derivative characterized by a tert-butyl group at the 1-position of the imidazole ring, an amino group at the 5-position, and an ethyl carboxylate ester at the 4-position. Its tert-butyl substituent introduces steric bulk, which significantly influences its crystallographic packing and hydrogen-bonding behavior compared to analogs with smaller or planar substituents .

Properties

IUPAC Name

ethyl 5-amino-1-tert-butylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-8(11)13(6-12-7)10(2,3)4/h6H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRRVAPGHIRABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate typically involves the reaction of tert-butylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of anhydrous sodium acetate. The reaction is carried out in ethanol and refluxed for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used in the construction of complex heterocyclic compounds.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Industrial Applications: It may be utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The primary structural variations among related imidazole derivatives occur at the 1-position substituent, which modulates intermolecular interactions and physicochemical properties. Key analogs include:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight Key Features
Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate 4-Cyanophenyl C₁₃H₁₂N₄O₂ 260.26 Forms 1D chains via N–H···N and C–H···N hydrogen bonds.
Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate 4-Chlorophenyl C₁₂H₁₂ClN₃O₂ 265.70 Exhibits 2D sheets through N–H···O, N–H···N, and C–H···π interactions.
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate 2,6-Difluorophenyl C₁₂H₁₁F₂N₃O₂ 267.23 Forms 3D frameworks via N–H···N and C–H···O hydrogen bonds.
Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate Piperidin-4-yl C₁₁H₁₈N₄O₂ 238.29 Predicted collision cross-section (CCS) values available for mass spectrometry.
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate 1-Cyanocyclopropyl C₁₁H₁₄N₄O₂ 234.26 Discontinued commercial product; limited stability data.
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate 2,2,2-Trifluoroethyl C₈H₁₀F₃N₃O₂ 237.18 High electronegativity of CF₃ group may enhance solubility in polar solvents.

Hydrogen-Bonding and Supramolecular Behavior

  • Analogous tert-butyl-substituted imidazoles (e.g., tert-butyl 4-formyl-1H-imidazole-1-carboxylate) show planar imidazole rings with minimal torsional strain .
  • Aryl-substituted analogs: Substituents like cyano, chloro, or fluoro groups on the phenyl ring enable diverse hydrogen-bonding motifs. For example: The 4-cyanophenyl derivative forms 1D chains via N–H···N and C–H···N bonds, creating alternating R²₂(10) and R⁴₄(34) ring motifs . The 2,6-difluorophenyl analog achieves 3D frameworks through N–H···N and C–H···O interactions, demonstrating how halogen substituents enhance directional bonding .

Physicochemical Properties

  • Purity and availability: The tert-butyl compound (CAS: 76182-23-5) is available at 95% purity from commercial suppliers like Combi-Blocks, while analogs such as the 1-cyanocyclopropyl variant (CAS: 2219375-61-6) have been discontinued .

Biological Activity

Ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazole structure, which includes a tert-butyl group at the 5-position and an ethyl ester at the 4-position of the carboxylic acid. The molecular formula is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 198.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways crucial for various physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of several cancer cell lines, including:

  • HeLa cells : Demonstrated significant cytotoxicity.
  • MDA-MB-231 cells : Induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1.0 μM .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect
HeLaVariesSignificant cytotoxicity
MDA-MB-2311.0Induces apoptosis
10.0Enhances caspase-3 activity

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds within the imidazole family are often explored for their antifungal and antibacterial properties, indicating a broad spectrum of biological activity.

Case Studies

A notable study involved the synthesis of various derivatives based on the imidazole structure, where this compound was included in a focused library aimed at identifying novel microtubule inhibitors. The results indicated that certain derivatives exhibited potent cytotoxic activity against human lung cancer cell lines at nanomolar concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other imidazole derivatives, which may confer distinct biological activities compared to its analogs.

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylateDifferent substitution pattern
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoateVariation in amino group positioning
Tert-butyl 1H-imidazole-1-carboxylic acidLacks ethoxy group

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation .

Advanced
Reactivity testing with DSC/TGA identifies exothermic decomposition risks. Spill kits with vermiculite neutralize acidic degradation products .

How are crystallographic data archived and validated for reproducibility?

Advanced
Deposit structures in the Cambridge Structural Database (CSD) with CIF files. Validation tools (CheckCIF/PLATON ) flag symmetry errors. Hooft parameter checks ensure displacement parameter rationality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.